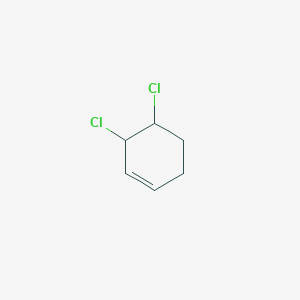

3,4-Dichlorocyclohexene

Description

3,4-Dichlorocyclohexene (CAS 134317-91-2) is a chlorinated cycloalkene with the molecular formula C₆H₈Cl₂ and a molecular weight of 151.03 g/mol . Its structure consists of a six-membered cyclohexene ring with two chlorine atoms substituted at the 3rd and 4th positions. Key physical properties include a topological polar surface area of 0 Ų and a calculated hydrophobicity parameter (XlogP) of 3.2, indicating moderate lipophilicity .

Properties

CAS No. |

134317-91-2 |

|---|---|

Molecular Formula |

C6H8Cl2 |

Molecular Weight |

151.03 g/mol |

IUPAC Name |

3,4-dichlorocyclohexene |

InChI |

InChI=1S/C6H8Cl2/c7-5-3-1-2-4-6(5)8/h1,3,5-6H,2,4H2 |

InChI Key |

XMRSWQWOEAGAPO-UHFFFAOYSA-N |

SMILES |

C1CC(C(C=C1)Cl)Cl |

Canonical SMILES |

C1CC(C(C=C1)Cl)Cl |

Synonyms |

Cyclohexene, 3,4-dichloro- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

1,2-Dichlorocyclohexane

Molecular Formula : C₆H₁₀Cl₂

Molecular Weight : 154.05 g/mol

Boiling Point : 186–188°C at 762 mmHg

Density : 1.1738 g/cm³

Refractive Index : 1.49006

Key Differences :

- Structure: 1,2-Dichlorocyclohexane is a saturated cyclohexane derivative with adjacent chlorines, whereas 3,4-dichlorocyclohexene contains a double bond (cyclohexene) and non-adjacent chlorines.

- Reactivity : The double bond in 3,4-dichlorocyclohexene makes it more reactive in addition reactions (e.g., electrophilic addition) compared to the saturated 1,2-dichlorocyclohexane, which is more prone to substitution or elimination under specific conditions .

- Physical Properties : The higher density and refractive index of 1,2-dichlorocyclohexane suggest stronger intermolecular forces due to its saturated structure.

Key Differences :

- Chlorination Degree: 3-Chlorocyclohexene is monochlorinated, reducing its molecular weight and polarity compared to the dichlorinated analog.

- Reactivity : The single chlorine atom in 3-chlorocyclohexene may lead to regioselective reactions at the double bond, whereas 3,4-dichlorocyclohexene’s dual chlorines could sterically hinder certain reactions or direct electrophiles to specific positions.

- Applications : 3-Chlorocyclohexene is often used as an intermediate in organic synthesis, while dichlorinated derivatives like 3,4-dichlorocyclohexene may serve as precursors for more complex halogenated compounds .

Key Differences :

- Structure : Chlorocyclohexane is fully saturated, lacking the double bond present in 3,4-dichlorocyclohexene.

- Safety Profile : Chlorocyclohexane’s safety data sheet emphasizes risks such as skin/eye irritation and respiratory hazards, which may differ from dichlorinated analogs due to volatility and metabolic pathways .

Data Table: Comparative Properties

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | XlogP |

|---|---|---|---|---|---|---|

| 3,4-Dichlorocyclohexene | 134317-91-2 | C₆H₈Cl₂ | 151.03 | Not reported | Not reported | 3.2 |

| 1,2-Dichlorocyclohexane | Not provided | C₆H₁₀Cl₂ | 154.05 | 186–188 | 1.1738 | Not reported |

| 3-Chlorocyclohexene | 2441-97-6 | C₆H₉Cl | 116.59 | Not reported | Not reported | Not reported |

| Chlorocyclohexane | 542-18-7 | C₆H₁₁Cl | 118.60 | Not reported | Not reported | Not reported |

Research Findings and Implications

- Stereochemical Influence : The (3R,4S)-stereoisomer of 3,4-dichlorocyclohexene may exhibit distinct reactivity in asymmetric synthesis or biological systems compared to its enantiomers .

- Synthetic Utility : The unsaturated structure of 3,4-dichlorocyclohexene makes it a candidate for Diels-Alder reactions or polymerization, whereas saturated analogs like 1,2-dichlorocyclohexane are less versatile in such contexts .

- Environmental Impact: Higher chlorination (e.g., dichloro vs. monochloro) generally increases persistence in ecosystems, necessitating rigorous handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.